molecular formula C₄H₆ClNO₃ B046832 Ethyl 2-chloro-2-(hydroxyimino)acetate CAS No. 14337-43-0

Ethyl 2-chloro-2-(hydroxyimino)acetate

Cat. No.: B046832
CAS No.: 14337-43-0
M. Wt: 151.55 g/mol
InChI Key: UXOLDCOJRAMLTQ-UTCJRWHESA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 2-chloro-2-(hydroxyimino)acetate has been used in the synthesis of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, which is a potential agonist at the ionotropic 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors . This suggests that this compound may interact with these receptors or enzymes involved in their metabolic pathways.

Cellular Effects

Given its role in the synthesis of a potential AMPA-kainate receptor agonist , it may influence cell function by modulating these receptors, which are critical for synaptic transmission in the nervous system.

Molecular Mechanism

It is known to be involved in the synthesis of CIP-AS (−), a potential agonist at the AMPA-kainate receptors . This suggests that it may exert its effects at the molecular level by influencing the activity of these receptors.

Metabolic Pathways

Given its role in the synthesis of a potential AMPA-kainate receptor agonist , it may interact with enzymes or cofactors involved in the metabolism of these receptors.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDCOJRAMLTQ-UTCJRWHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14337-43-0
Record name 2-Chloro-2-hydroxyiminoacetic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of Ethyl Chlorooximidoacetate?

A: Ethyl Chlorooximidoacetate serves as a key building block for synthesizing various heterocyclic compounds. It is particularly valuable in constructing isoxazole rings through 1,3-dipolar cycloaddition reactions. For instance, it is used in preparing isoxadifen-ethyl, a herbicide safener, by reacting with 1,1-diphenylethylene in the presence of an alkali metal compound [, ]. Additionally, researchers utilize Ethyl Chlorooximidoacetate to synthesize kainic acid analogs, which are crucial in studying neurological processes [].

Q2: Are there any documented cases of Ethyl Chlorooximidoacetate causing allergic reactions?

A: Yes, a case study reported a chemistry student developing severe hand dermatitis after handling Ethyl Chlorooximidoacetate []. Patch tests confirmed the compound as the allergen. This highlights the importance of proper handling and safety precautions when working with this chemical.

Q3: Can Ethyl Chlorooximidoacetate be utilized in continuous flow chemistry?

A: Recent research demonstrates the successful implementation of Ethyl Chlorooximidoacetate in continuous flow synthesis for preparing kainic acid analogs []. This approach significantly improves the reaction yield, reduces reaction time, and minimizes the required excess of Ethyl Chlorooximidoacetate, highlighting the potential of this compound in modern synthetic methodologies.

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